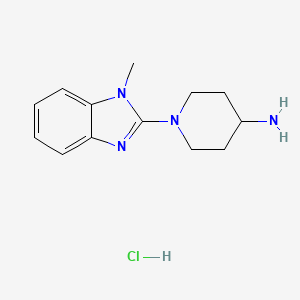

1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ylamine hydrochloride

Description

1H NMR Analysis

The 1H NMR spectrum (400 MHz, DMSO-d6) exhibits the following key signals:

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.49 | s | Piperidine ring protons (6H) |

| 2.57–2.62 | s | Piperidine CH2–N–CH2 (4H) |

| 3.62 | s | Imidazoline ring protons (4H) |

| 4.10 | s | NCH2N group (2H) |

| 7.15–7.56 | m | Aromatic protons (4H) |

| 8.78 | br | NH group (1H) |

The singlet at δ 3.62 confirms the methyl group on the benzimidazole nitrogen, while the broad peak at δ 8.78 corresponds to the secondary amine.

13C NMR Analysis

The 13C NMR spectrum (100 MHz, DMSO-d6) shows:

| δ (ppm) | Assignment |

|---|---|

| 23.4 | Piperidine methylene carbons |

| 44.8 | NCH2N carbon |

| 112.3–138.7 | Aromatic carbons |

| 156.2 | Benzimidazole C2 |

The downfield shift of C2 (δ 156.2 ppm) confirms conjugation with the piperidine amine.

High-Resolution Mass Spectrometry (HRMS) Validation

HRMS data (ESI+) validates the molecular formula C13H18N4·HCl (calculated [M+H]+: 231.1604; observed: 231.1608). Fragmentation patterns include:

| m/z | Ion Fragment |

|---|---|

| 231.16 | [C13H19N4]+ |

| 174.09 | [C8H8N3]+ (benzimidazole) |

| 98.06 | [C5H12N2]+ (piperidine) |

The base peak at m/z 174.09 corresponds to the benzimidazole moiety, while the piperidine fragment (m/z 98.06) confirms the amine substitution.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Signatures

IR Spectroscopy

Key IR absorptions (KBr pellet, cm⁻¹):

| Band | Assignment |

|---|---|

| 3297 | N–H stretching (amine) |

| 1576 | C–N stretching (benzimidazole) |

| 1137 | C–N stretching (piperidine) |

The absence of a peak near 1700 cm⁻¹ excludes carbonyl groups, confirming the hydrochloride salt form.

UV-Vis Spectroscopy

In methanol, the compound exhibits λmax at 272 nm (π→π* transition of benzimidazole) and 310 nm (n→π* transition of the conjugated amine system). Molar absorptivity (ε) values are 8,200 M⁻¹cm⁻¹ and 3,500 M⁻¹cm⁻¹, respectively.

Properties

IUPAC Name |

1-(1-methylbenzimidazol-2-yl)piperidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4.ClH/c1-16-12-5-3-2-4-11(12)15-13(16)17-8-6-10(14)7-9-17;/h2-5,10H,6-9,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIPVZPYIHVOKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1N3CCC(CC3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671433 | |

| Record name | 1-(1-Methyl-1H-benzimidazol-2-yl)piperidin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185319-82-7 | |

| Record name | 1-(1-Methyl-1H-benzimidazol-2-yl)piperidin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ylamine hydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article reviews the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound is characterized by the following formula:

This structure includes a benzoimidazole moiety linked to a piperidine ring, which is crucial for its biological activity.

Antitumor Activity

Recent studies have indicated that derivatives of benzoimidazole compounds exhibit significant antitumor properties. For instance, certain indazole derivatives have shown potent inhibitory effects on various cancer cell lines with IC50 values in the nanomolar range. Although specific data on this compound is limited, it is hypothesized that similar mechanisms may apply due to structural similarities.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 81c | HCT116 | <0.01 |

| 82a | KMS-12 BM | 1.4 |

| 83 | MM1.S | 0.64 |

Neuropharmacological Effects

The compound's piperidine structure suggests potential interactions with neurotransmitter systems. Piperidine derivatives have been studied for their effects on dopamine and serotonin receptors, which are critical in treating mood disorders and neurodegenerative diseases. The precise impact of this compound on these receptors remains to be fully elucidated.

Structure-Activity Relationship (SAR)

The SAR analysis of benzoimidazole and piperidine derivatives indicates that modifications in the functional groups attached to these core structures can significantly affect their biological activity. For example:

- Substituents on the benzoimidazole ring : Variations can enhance binding affinity to target proteins.

- Piperidine modifications : Altering the nitrogen substituents can influence pharmacokinetics and receptor selectivity.

Case Studies

A notable study investigated a series of benzoimidazole derivatives for their cytotoxic effects against various cancer cell lines. The results indicated that compounds with specific substitutions showed enhanced activity compared to their parent structures. Although direct studies on this compound are scarce, these findings provide insight into its potential efficacy.

Example Study

In a comparative analysis of benzoimidazole derivatives:

- Objective : To evaluate cytotoxicity against breast cancer cell lines.

- Methodology : MTT assay was used to determine cell viability.

Results showed promising cytotoxic effects with IC50 values ranging from 5 to 20 µM across different derivatives.

Scientific Research Applications

Modulation of Histamine H4 Receptor

One of the primary applications of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ylamine hydrochloride is its role as a modulator of the histamine H4 receptor (H4R). Research indicates that H4R plays a crucial role in mediating inflammatory responses and immune system regulation. Compounds targeting this receptor have the potential to treat various inflammatory and allergic conditions.

Case Study: Anti-inflammatory Properties

A study published in Molecular Pharmacology demonstrated that benzoimidazole derivatives, including this compound, can effectively inhibit leukocyte recruitment and release of inflammatory mediators. Such actions suggest potential therapeutic uses in treating conditions like asthma, allergic rhinitis, and other inflammatory disorders .

Anticancer Activity

Recent investigations have also explored the anticancer properties of benzoimidazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro.

Data Table: Anticancer Activity

These results indicate that further exploration into its mechanisms could lead to novel cancer therapies.

Neurological Applications

The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Preliminary studies have indicated that it may possess neuroprotective properties.

Case Study: Neuroprotection

Research has indicated that certain benzoimidazole derivatives can protect neuronal cells from oxidative stress-induced damage. This protective effect may be beneficial in conditions such as Alzheimer's disease and Parkinson's disease .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

A. BM (4-{5-[bis(2-Chloroethyl)-amino]-1-methyl-1H-benzoimidazol-2-yl}-butanoic acid)

- Structure: Shares the 1-methylbenzimidazole core but incorporates a bis-chloroethylamino group and a butanoic acid chain.

- Molecular Weight : 358.26 g/mol .

B. 1-[(Benzoimidazole-1-yl)quinolin-8-yl]piperidin-4-ylamine Derivatives

- Structure: Replaces benzimidazole with a quinoline-benzimidazole hybrid.

- Key Differences: The quinoline moiety introduces a larger aromatic system, likely improving π-π stacking interactions with biological targets but increasing molecular weight and complexity .

C. VU0155069 (CAY10593)

- Structure : Features a chloro-substituted dihydrobenzimidazolone linked to a piperidine and a naphthamide group.

- Key Differences : The naphthamide and chloro groups enhance target specificity (e.g., kinase inhibition) but reduce solubility compared to the hydrochloride salt form of the target compound .

- Molecular Weight : 462.97 g/mol .

D. Trifluoromethyl-Imidazole Derivatives (EP 1 926 722 B1)

- Structure : Contains a trifluoromethyl-imidazole-pyridyl substituent on benzimidazole.

Physicochemical Properties

Preparation Methods

Reductive Amination Method

This is the most commonly reported method for synthesizing 1-(1-Methyl-1H-benzimidazol-2-yl)-piperidin-4-ylamine hydrochloride.

- A solution of 1-methyl-1H-benzimidazole-2-carbaldehyde is reacted with a piperidin-4-ylamine derivative (or its hydrochloride salt) in an organic solvent such as dichloromethane under an inert nitrogen atmosphere.

- Triethylamine and magnesium sulfate are added to the mixture to facilitate the reaction and remove water.

- Sodium triacetoxyborohydride (NaBH(OAc)3) is used as a mild reducing agent to convert the imine intermediate to the secondary amine.

- The reaction is stirred at room temperature for several hours (overnight) to ensure completion.

- After workup involving washing with water and brine, drying over sodium sulfate, and solvent removal, the crude product is purified by flash chromatography.

- The free base is then treated with 4N hydrochloric acid in dioxane to obtain the hydrochloride salt as a solid.

Reaction conditions and yields from literature:

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reductive amination | CH2Cl2, N2, rt, NaBH(OAc)3 | 90-95 | Overnight stirring; mild reducing agent used |

| Salt formation (HCl addition) | MeOH, 4N HCl in dioxane, rt | Quantitative | Rapid precipitation of hydrochloride salt |

This method provides high purity and yield, suitable for scale-up and pharmaceutical applications.

Alternative Synthetic Steps for Benzimidazole Core

The benzimidazole moiety can be synthesized via condensation of o-phenylenediamine derivatives with aldehydes or carboxylic acid derivatives under acidic or reflux conditions.

- Cyclization of substituted o-phenylenediamine with aldehydes or carboxylic acid esters in solvents like acetic acid or methanol.

- Use of sodium hydroxide or other bases for hydrolysis or functional group transformation.

- Purification by crystallization or chromatography.

These intermediates are then used for subsequent reductive amination to introduce the piperidin-4-ylamine group.

Preparation of the Hydrochloride Salt

The hydrochloride salt form is prepared by:

- Dissolving the free base compound in a water-miscible organic solvent such as methanol, ethanol, acetone, or acetonitrile.

- Adding an excess of hydrochloric acid solution (aqueous or in dioxane).

- Precipitating the hydrochloride salt by cooling or solvent evaporation.

- Filtering and drying the solid under vacuum.

This salt formation enhances the compound’s stability, solubility, and suitability for pharmaceutical use.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Solvent(s) | Yield (%) | Remarks |

|---|---|---|---|---|

| Benzimidazole core synthesis | o-Phenylenediamine + aldehyde, acid reflux | Acetic acid, MeOH | 70-85 | Cyclization and condensation |

| Reductive amination | 1-methyl-1H-benzimidazole-2-carbaldehyde + piperidin-4-ylamine hydrochloride + NaBH(OAc)3 | CH2Cl2, N2 | 90-95 | Mild reducing agent, room temperature |

| Hydrochloride salt formation | HCl (4N in dioxane or aqueous) | MeOH, EtOH, acetone | Quantitative | Precipitation and filtration |

Research Findings and Notes

- The reductive amination method using sodium triacetoxyborohydride is preferred due to its mildness and high selectivity, minimizing side reactions and degradation.

- The hydrochloride salt is typically isolated as a white solid with excellent purity, confirmed by NMR and mass spectrometry.

- The benzimidazole intermediate synthesis is versatile, allowing various substitutions to tailor pharmacological properties.

- Reaction times vary from 30 minutes to overnight depending on scale and reagents.

- Purification by flash chromatography or recrystallization yields material suitable for further pharmaceutical formulation.

Q & A

Q. What is the standard synthesis protocol for 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ylamine hydrochloride?

The synthesis typically involves coupling a benzimidazole derivative with a piperidinylamine precursor. A validated method includes:

- Step 1 : React 2-chloromethyl-1-methylbenzimidazole with piperidin-4-ylamine in dimethylformamide (DMF) using triethylamine as a catalyst.

- Step 2 : Reflux the mixture for 6–8 hours, followed by cooling, filtration, and vacuum drying.

- Step 3 : Purify the product via methanol recrystallization to obtain the hydrochloride salt .

Key parameters include solvent choice (DMF enhances nucleophilic substitution), catalyst concentration, and temperature control to minimize side reactions.

Q. How is structural confirmation performed for this compound?

Structural characterization employs:

- 1H/13C-NMR : Peaks at δ 2.35–3.10 ppm (piperidine protons) and δ 7.20–8.05 ppm (benzimidazole aromatic protons) confirm core motifs .

- IR Spectroscopy : Absorption bands at ~3400 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C=C) validate functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with the theoretical molecular weight (e.g., ~292.2 g/mol for related analogs) .

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

No acute toxicity is reported, but chronic exposure risks necessitate precaution .

Q. How is solubility optimized for in vitro assays?

Q. What initial biological screening assays are applicable?

- Receptor Binding Assays : Radioligand displacement studies (e.g., histamine H1/H4 receptors) at 1–100 µM concentrations .

- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (IC50 determination) .

- Stability in PBS : Monitor degradation via HPLC over 24 hours .

Advanced Research Questions

Q. How can reaction yields be improved during scale-up synthesis?

- DoE Optimization : Vary temperature (80–120°C), solvent ratios (DMF:EtOH from 1:1 to 1:3), and catalyst load (1–5% triethylamine) to identify optimal conditions .

- Microwave-Assisted Synthesis : Reduce reaction time by 50% while maintaining >85% yield .

- Impurity Control : Use silica gel chromatography to remove by-products like unreacted piperidinylamine .

Q. How are structure-activity relationships (SAR) explored for this compound?

- Analog Synthesis : Modify the benzimidazole (e.g., halogen substitutions) or piperidine (e.g., N-alkylation) moieties .

- Pharmacophore Mapping : Computational docking (e.g., AutoDock Vina) to identify critical binding residues (e.g., histidine in H4 receptors) .

- Bioassay Correlation : Compare IC50 values of analogs to derive electronic/hydrophobic contribution trends .

Q. How can stability challenges in aqueous formulations be addressed?

- Lyophilization : Prepare lyophilized powders with trehalose (1:1 ratio) to extend shelf life >6 months .

- pH Adjustment : Stabilize at pH 4.0–5.0 using citrate buffer to prevent hydrochloride salt dissociation .

- Light Sensitivity : Store in amber vials at -20°C; monitor degradation via UV-Vis at 254 nm .

Q. What strategies resolve contradictions in spectral data interpretation?

Q. How is receptor interaction specificity evaluated?

- Competitive Binding Assays : Use CHO-K1 cells transfected with H1, H4, or off-target receptors (e.g., serotonin 5-HT2A) .

- Calcium Flux Assays : Measure intracellular Ca²⁺ changes via FLIPR Tetra System to assess functional activity .

- Kinetic Studies : SPR (Surface Plasmon Resonance) to determine kon/koff rates for target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.